4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex heterocyclic compound that features a triazolo-pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the formation of the triazolo-pyrazine core. One common method involves the cyclization of a hydrazine derivative with an ortho ester, followed by further functionalization to introduce the thiomorpholine and morpholine groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazolo-pyrazine core, combined with the thiomorpholine and morpholine moieties, allows for versatile chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-11-17-18-14-13(16-2-3-21(11)14)20-4-7-23-12(10-20)15(22)19-5-8-24-9-6-19/h2-3,12H,4-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLXFASDHULTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCOC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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